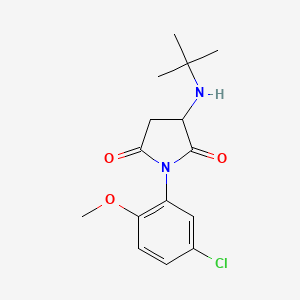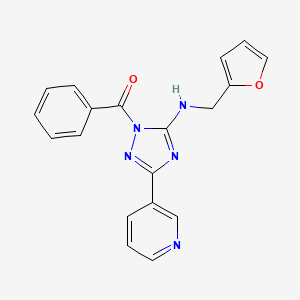
3-(tert-butylamino)-1-(5-chloro-2-methoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(tert-butylamino)-1-(5-chloro-2-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as Gabapentin enacarbil, is a prodrug of Gabapentin. Gabapentin enacarbil is an anticonvulsant and analgesic drug that is used to treat neuropathic pain, restless leg syndrome, and postherpetic neuralgia. Gabapentin enacarbil is a white to off-white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
The exact mechanism of action of Gabapentin enacarbil is not fully understood. However, it is believed that Gabapentin enacarbil works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate and substance P, which are involved in the perception of pain.
Biochemical and Physiological Effects:
Gabapentin enacarbil has been found to have several biochemical and physiological effects. Gabapentin enacarbil has been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. Gabapentin enacarbil has also been found to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. These effects are thought to contribute to the analgesic and anticonvulsant properties of Gabapentin enacarbil.
Vorteile Und Einschränkungen Für Laborexperimente
Gabapentin enacarbil has several advantages and limitations for lab experiments. Gabapentin enacarbil is a well-tolerated drug that has a low risk of toxicity. Gabapentin enacarbil is also easy to administer and has a long half-life, which allows for once-daily dosing. However, Gabapentin enacarbil has limited solubility in water, which can make it difficult to formulate for certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Gabapentin enacarbil. One future direction is the exploration of Gabapentin enacarbil as a treatment for other types of neuropathic pain, such as diabetic neuropathy and trigeminal neuralgia. Another future direction is the investigation of Gabapentin enacarbil as a potential treatment for anxiety and depression. Additionally, the development of new formulations of Gabapentin enacarbil with improved solubility and bioavailability is an area of active research.
Wissenschaftliche Forschungsanwendungen
Gabapentin enacarbil has been widely studied for its therapeutic potential in the treatment of neuropathic pain, restless leg syndrome, and postherpetic neuralgia. Gabapentin enacarbil has been found to be effective in reducing pain and improving sleep quality in patients with neuropathic pain and restless leg syndrome. Gabapentin enacarbil has also been found to be effective in reducing the severity and duration of postherpetic neuralgia.
Eigenschaften
IUPAC Name |
3-(tert-butylamino)-1-(5-chloro-2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-15(2,3)17-10-8-13(19)18(14(10)20)11-7-9(16)5-6-12(11)21-4/h5-7,10,17H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQSXVVNVWJUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4228268.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B4228269.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)benzamide](/img/structure/B4228273.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4228279.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4228300.png)
![N-(3,4-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228304.png)
![N-[2-(cyclopentyloxy)benzyl]-1-phenylethanamine](/img/structure/B4228305.png)
![1-(3-chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4228306.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)



![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4228354.png)